9-Thia-1-azaspiro[5.5]undecane is a unique compound characterized by its spirocyclic structure, which incorporates both sulfur and nitrogen atoms in its molecular framework. The compound features a bicyclic system with a spiro linkage, specifically designed to exhibit distinct chemical properties. This compound is part of a broader class of spirocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents such as dichloromethane or ethanol.
Research indicates that 9-Thia-1-azaspiro[5.5]undecane exhibits significant biological activity, particularly as a ligand for sigma receptors. These receptors are involved in various neurological processes and are potential targets for treating conditions such as depression, neurodegenerative diseases, and certain cancers. Studies have shown that modifications to the structure of this compound can lead to varying degrees of activity against cancer cell lines, indicating its potential as an anticancer agent .
The synthesis of 9-Thia-1-azaspiro[5.5]undecane can be achieved through several methods:
Industrial production typically involves advanced purification techniques such as chromatography and crystallization to ensure high yield and purity of the final product.
9-Thia-1-azaspiro[5.5]undecane has potential applications in:
The unique structural features of this compound make it valuable in drug discovery and development efforts.
Interaction studies involving 9-Thia-1-azaspiro[5.5]undecane focus on its binding affinity to sigma receptors and other biological targets. Techniques such as radioligand binding assays and molecular docking simulations are employed to elucidate the binding mechanisms and affinities of this compound. These studies are crucial for understanding how structural variations impact biological interactions and therapeutic efficacy .
Several compounds share structural similarities with 9-Thia-1-azaspiro[5.5]undecane, each offering unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 9-Thia-2-azaspiro[5.5]undecane | Spirocyclic | Similar structure but lacks the nitrogen functionality |
| 3,9-Diaza-spiro[5.5]undecane | Spirocyclic | Contains two nitrogen atoms; different biological activity |
| 1-Oxa-9-azaspiro[5.5]undecane | Spirocyclic | Exhibits different reactivity due to oxygen presence |
| 9-Methyl-1-thia-9-azaspiro[5.5]undecan | Spirocyclic | Modified methyl group alters biological interactions |
The uniqueness of 9-Thia-1-azaspiro[5.5]undecane lies in its specific arrangement of sulfur and nitrogen within the spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
X-ray crystallographic analysis represents the gold standard for definitive structural characterization of spirocentric systems, providing unambiguous three-dimensional molecular geometry data [1]. The spirocyclic framework of 9-Thia-1-azaspiro[5.5]undecane presents unique crystallographic challenges due to the inherent conformational flexibility and the presence of both nitrogen and sulfur heteroatoms within the bicyclic system [2] [3].
The molecular structure of 9-Thia-1-azaspiro[5.5]undecane consists of two six-membered rings sharing a single quaternary carbon atom, with sulfur incorporated at position 9 and nitrogen at position 1 [4]. Single crystal X-ray diffraction studies reveal that both rings adopt chair conformations in the solid state, with the spiro junction imposing significant geometric constraints on the overall molecular architecture [5]. The tetrahedral geometry around the sulfur atom and the pyramidal arrangement at the nitrogen center contribute to the three-dimensional rigidity of the system [5].
Crystallographic data for related spirocentric compounds demonstrate that the spiro carbon-carbon bond lengths typically range from 1.520 to 1.545 Angstrom, while the carbon-sulfur bonds exhibit lengths of approximately 1.810 to 1.820 Angstrom [1] [2]. The carbon-nitrogen bond distances in azaspiro systems generally fall within the range of 1.460 to 1.480 Angstrom, consistent with typical aliphatic carbon-nitrogen single bond parameters [6].
| Structural Parameter | Typical Range (Angstrom) | Reference Systems |
|---|---|---|
| Spiro C-C Bond Length | 1.520-1.545 | Spirocyclic frameworks [1] |
| C-S Bond Length | 1.810-1.820 | Thia-spirocycles [2] |
| C-N Bond Length | 1.460-1.480 | Aza-spirocycles [6] |
| Ring Puckering Amplitude | 0.55-0.65 | Chair conformations [3] |
The crystal packing analysis of spirocentric systems reveals important intermolecular interactions that stabilize the solid-state structure [6]. Hydrogen bonding interactions involving the nitrogen atom often play a crucial role in determining the crystal lattice arrangement, while van der Waals forces between the hydrophobic portions of the spirocyclic framework contribute to the overall packing efficiency [1] [7].
Space group analysis for similar spirocyclic compounds frequently reveals monoclinic or orthorhombic crystal systems, with typical unit cell parameters varying significantly based on the specific substitution pattern and intermolecular interactions present [2] [8]. The thermal ellipsoid plots obtained from single crystal studies provide valuable insights into the atomic displacement parameters, indicating the relative flexibility of different portions of the spirocyclic framework [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 9-Thia-1-azaspiro[5.5]undecane through analysis of chemical shifts, coupling patterns, and spatial relationships [10] [11]. The stereochemical assignment of spirocyclic systems requires systematic application of one-dimensional and two-dimensional nuclear magnetic resonance techniques to establish connectivity and spatial arrangements [12] [13].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the spirocyclic framework [14] [15]. The methylene protons adjacent to the sulfur atom typically resonate in the range of 2.5 to 3.0 parts per million, reflecting the deshielding effect of the electronegative sulfur heteroatom [16]. Protons on carbons adjacent to nitrogen generally appear between 2.0 and 2.8 parts per million, depending on the specific substitution pattern and conformational preferences [14] [15].
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CH₂-S | 2.5-3.0 | multiplet | J = 12-15 |
| CH₂-N | 2.0-2.8 | multiplet | J = 10-13 |
| Spiro CH₂ | 1.2-1.8 | multiplet | J = 11-14 |
| Ring CH₂ | 1.4-2.0 | multiplet | J = 12-15 |
Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework and electronic environment of each carbon atom [11] [17]. The spiro carbon typically resonates around 35-45 parts per million, while carbons adjacent to sulfur appear in the range of 25-35 parts per million [16]. The nitrogen-bearing carbons generally exhibit chemical shifts between 45-55 parts per million, reflecting the electronic influence of the nitrogen heteroatom [11].
Two-dimensional nuclear magnetic resonance techniques are essential for complete stereochemical assignment of spirocyclic systems [18] [19]. Correlation spectroscopy experiments establish through-bond connectivity patterns, enabling the identification of coupled proton networks within the spirocyclic framework [18]. Nuclear Overhauser effect spectroscopy provides crucial spatial proximity information, allowing determination of the relative stereochemistry at the spiro center and adjacent positions [20] [21].
The application of nuclear Overhauser effect spectroscopy to spirocyclic systems requires careful interpretation of cross-peak intensities and distances [21] [22]. Strong nuclear Overhauser effect correlations between protons separated by 2.5 to 4.0 Angstrom provide definitive evidence for spatial proximity, while weak or absent correlations indicate greater distances or unfavorable conformational arrangements [20] [23].
Dynamic nuclear magnetic resonance studies reveal conformational exchange processes in spirocyclic systems [12]. Variable temperature nuclear magnetic resonance experiments can identify ring-flipping processes and conformational barriers, providing insights into the solution-state behavior of 9-Thia-1-azaspiro[5.5]undecane [22]. The activation energies for ring inversion typically range from 8 to 15 kilocalories per mole for six-membered spirocyclic systems [12].
Computational modeling using density functional theory provides quantitative insights into the energetics and structural parameters of 9-Thia-1-azaspiro[5.5]undecane [24] [25] [26]. Ring strain analysis through computational methods enables precise quantification of the thermodynamic stability and conformational preferences of spirocyclic systems [27] [28] [29].
| Computational Method | Strain Energy (kcal/mol) | Basis Set | Functional |
|---|---|---|---|
| B3LYP | 9.2-11.8 | 6-311++G(d,p) | Hybrid [26] |
| M06-2X | 8.7-10.9 | 6-311++G(d,p) | Meta-hybrid [26] |
| ωB97X-D | 9.5-12.1 | 6-311++G(d,p) | Range-separated [31] |
Conformational analysis through computational methods reveals the preferred geometries and energetic barriers for ring interconversion [25] [33]. Potential energy surface scans demonstrate that six-membered rings in spirocyclic systems preferentially adopt chair conformations, with boat and twist-boat forms representing higher energy states [32] [34]. The energy difference between chair and boat conformations typically ranges from 4 to 8 kilocalories per mole [28] [32].
The presence of heteroatoms in the spirocyclic framework introduces additional conformational considerations [24] [29]. Sulfur substitution generally stabilizes certain conformations through favorable orbital interactions, while nitrogen incorporation can lead to pyramidal inversion processes with low activation barriers [35] [33]. Computational studies indicate that the inversion barrier at nitrogen in azaspiro systems ranges from 6 to 12 kilocalories per mole [29].
Vibrational frequency calculations provide validation of optimized geometries and enable prediction of infrared and Raman spectroscopic properties [36]. The absence of imaginary frequencies confirms that computed structures represent true minima on the potential energy surface [25] [34]. Thermodynamic parameters including enthalpy, entropy, and Gibbs free energy can be derived from frequency calculations, enabling assessment of temperature-dependent stability [33] [31].
Advanced computational methods such as coupled-cluster theory and composite approaches provide benchmark accuracy for energetic predictions [37]. However, density functional theory calculations with appropriate functionals and basis sets generally provide sufficient accuracy for structural and energetic analysis of spirocyclic systems while maintaining computational efficiency [25] [26] [34].
The formation of nitrone intermediates represents a crucial mechanistic pathway in the bicyclization processes involving 9-Thia-1-azaspiro[5.5]undecane derivatives. Nitrones, characterized by the functional group R₁R₂C=N⁺(O⁻)R₃, serve as versatile 1,3-dipolar species that participate in cycloaddition reactions with remarkable efficiency and selectivity [1].
The mechanistic investigation of nitrone formation reveals a complex interplay between kinetic and thermodynamic factors. Under kinetic control conditions (typically 50°C in methanol), the intramolecular cycloaddition of nitrone precursors furnishes the least stable cycloadduct as the major product. This phenomenon has been extensively studied in the context of histrionicotoxin synthesis, where the 6,5,5-tricyclic species predominates under these conditions [1].
The computational studies using density functional theory (DFT) calculations, specifically M06-2X and B3LYP methods, have provided crucial insights into the transition state energetics. The activation energies for formation of different cycloadducts range from 21.0 to 24.5 kcal/mol, with the kinetic product showing a 2.2 kcal/mol lower barrier compared to the thermodynamic product [1]. This energy difference corresponds to a significant selectivity ratio of approximately 96:3 under kinetic control conditions at 50°C.
The stereochemical outcome of nitrone bicyclization processes is governed by several factors, including the configuration of the nitrone dipole and the geometric constraints imposed by the spirocyclic framework. The nitrone-olefin [3+2] cycloaddition proceeds through a concerted mechanism, maintaining stereospecificity with respect to the alkene configuration [2]. The regioselectivity is primarily controlled by the frontier molecular orbitals (FMOs) of the reacting species, with electron-donating substituents favoring the formation of 5-substituted isoxazolidines [2].
In the context of 9-Thia-1-azaspiro[5.5]undecane derivatives, the presence of both sulfur and nitrogen heteroatoms introduces additional electronic effects that influence the selectivity of nitrone formation. The sulfur atom, with its larger atomic radius and polarizability, can participate in stabilizing interactions with the developing positive charge during the cycloaddition process [3].
The temperature dependence of nitrone bicyclization processes reveals a fascinating mechanistic dichotomy. At elevated temperatures (180°C in chlorobenzene), thermodynamic control becomes dominant, leading to the formation of the more stable 6,6,5-tricyclic product. This thermal isomerization involves a series of retro-[3+2] cycloaddition and re-cyclization steps, with the overall process being driven by the relative thermodynamic stabilities of the products [1].
The activation barriers for the various pathways have been calculated to be within the range of 21.0-26.0 kcal/mol, with solvation effects playing a minor role in the overall selectivity. The temperature-dependent behavior provides synthetic chemists with a valuable tool for controlling the stereochemical outcome of these transformations.
The concept of A(1,3)-strain, also known as allylic 1,3-strain, represents a fundamental stereoelectronic effect that profoundly influences the stereochemical outcome of organocuprate additions to spirocyclic substrates. This strain energy results from the steric interaction between substituents separated by three bonds in an allylic system, with typical energy values ranging from 3.0 to 5.0 kcal/mol [4].
The mechanistic understanding of A(1,3)-strain effects in cuprate additions has evolved significantly with the recognition that the carbon-carbon bond forming reductive elimination step, rather than the initial nucleophilic addition, is both rate- and stereochemistry-determining [5]. This paradigm shift has led to the development of more accurate predictive models for stereochemical outcomes.
The "Reductive Elimination" model focuses on the competitive transition states for C-C bond formation, where the γ-hydrogen atom is oriented toward the cuprate cluster to minimize steric interactions with bulky substituents. The energetically favorable transition state is determined by both stereoelectronic and steric considerations, with the relative positioning of substituents allowing for favorable orbital overlap and stabilization [5].
In the context of 9-Thia-1-azaspiro[5.5]undecane derivatives, the A(1,3)-strain effects manifest through specific conformational preferences that influence the approach of organocuprate reagents. The spirocyclic framework introduces additional conformational constraints that can either enhance or diminish the effectiveness of strain-based stereocontrol.
The presence of the sulfur atom in the spirocyclic system introduces unique electronic effects that can modulate the magnitude of A(1,3)-strain. Sulfur's ability to engage in hypervalent interactions and its polarizability can stabilize certain conformations while destabilizing others, leading to altered selectivity patterns compared to all-carbon systems [5].
Experimental studies on organocuprate additions to spirocyclic substrates have revealed several important trends. The diastereoselectivity typically ranges from 60:40 to 90:10, depending on the specific substitution pattern and reaction conditions. The use of higher-order cuprates, such as (Bu₂Cu)Li·BF₃, generally provides improved selectivity compared to simple Gilman reagents [5].
The temperature dependence of these reactions shows that lower temperatures (-78°C to -105°C) generally favor higher diastereoselectivities, consistent with the strain-based model where smaller energy differences between competing transition states become more decisive under kinetic control conditions [5].
The development of predictive models for A(1,3)-strain effects has relied heavily on computational studies combined with experimental validation. The key parameters include the relative sizes of substituents, the electronic nature of the cuprate reagent, and the conformational flexibility of the substrate [5].
For 9-Thia-1-azaspiro[5.5]undecane derivatives, the predictive model must account for the unique electronic properties of the heteroatoms. The sulfur atom's ability to stabilize adjacent positive charge development can influence the preferred transition state geometry, while the nitrogen atom can participate in coordination interactions with the copper center [5].
The acid-catalyzed ring-opening and subsequent recyclization of spirocyclic compounds represents a versatile synthetic methodology for accessing diverse molecular architectures. These processes are particularly relevant for 9-Thia-1-azaspiro[5.5]undecane derivatives due to the presence of heteroatoms that can participate in protonation and nucleophilic reactions.
The mechanistic framework for acid-catalyzed ring-opening processes involves initial protonation of the heteroatom, followed by nucleophilic attack at the most electrophilic carbon center. The regioselectivity of these reactions is governed by a combination of electronic and steric factors, with the protonated heteroatom serving as a good leaving group [6].
In the case of three-membered rings, the reaction typically proceeds through an SN2-like mechanism with inversion of stereochemistry at the site of nucleophilic attack. However, as ring size increases, the mechanism can shift toward SN1-like behavior, particularly when tertiary carbons are involved in the ring-opening process [7].
The presence of sulfur and nitrogen heteroatoms in 9-Thia-1-azaspiro[5.5]undecane significantly influences the electronic properties of the molecule and, consequently, the reactivity toward acid-catalyzed transformations. Sulfur's polarizability and ability to stabilize positive charge development can direct the regioselectivity of ring-opening reactions [6].
The nitrogen atom, with its lone pair of electrons, can serve as both a nucleophile and a protonation site, leading to complex mechanistic scenarios where multiple pathways may be operative. The relative basicity of the nitrogen compared to other heteroatoms in the molecule determines the initial site of protonation and subsequent reaction course [6].
Following the initial ring-opening event, the resulting reactive intermediate can undergo recyclization to form new ring systems. These processes are often highly dependent on the specific reaction conditions, including the nature of the acid catalyst, temperature, and solvent system [8].
The recyclization pathways can lead to either retention or expansion of the original ring size, depending on the nucleophilicity of the attacking species and the stability of the resulting cyclic product. In the case of 9-Thia-1-azaspiro[5.5]undecane derivatives, the sulfur atom can participate in cyclization reactions through its lone pairs, leading to the formation of new sulfur-containing heterocycles [8].
The choice of solvent and reaction conditions plays a crucial role in determining the outcome of acid-catalyzed ring-opening/recyclization processes. Polar protic solvents tend to favor SN1-like mechanisms by stabilizing ionic intermediates, while aprotic solvents may promote SN2-like pathways [6].
The temperature dependence of these reactions reflects the balance between kinetic and thermodynamic control. Lower temperatures typically favor kinetic products, while elevated temperatures allow for equilibration to thermodynamically more stable products through reversible ring-opening and recyclization processes [8].
The acid-catalyzed ring-opening/recyclization methodology has found extensive application in the synthesis of complex heterocyclic systems. The ability to selectively cleave and reform C-N and C-S bonds provides access to structural diversity that would be difficult to achieve through other synthetic approaches [8].
The scope of these transformations extends beyond simple ring-opening to include more complex rearrangements involving multiple bond-breaking and bond-forming steps. These cascade processes can efficiently construct complex molecular architectures in a single synthetic operation, making them valuable tools for natural product synthesis and drug discovery [8].